molecular formula C6H13NO2 B12914266 Propyl dimethylcarbamate CAS No. 6154-16-1

Propyl dimethylcarbamate

Cat. No.: B12914266
CAS No.: 6154-16-1
M. Wt: 131.17 g/mol
InChI Key: ZXQJLRQAYKMYDN-UHFFFAOYSA-N
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Description

Propyl dimethylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is particularly notable for its use as an intermediate in organic synthesis and as a pesticide.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl dimethylcarbamate can be synthesized through several methods. One common method involves the reaction of propylamine with dimethyl carbonate in the presence of a catalyst. This reaction proceeds under mild conditions and avoids the use of toxic reagents like phosgene . Another method involves the reaction of propylamine with methyl chloroformate, which also yields this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow systems to enhance efficiency and yield. The reaction of propylamine with dimethyl carbonate in the presence of solid catalysts such as iron-chrome catalysts has been shown to be effective . This method is environmentally friendly and avoids the use of hazardous materials.

Chemical Reactions Analysis

Types of Reactions

Propyl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .

Scientific Research Applications

Propyl dimethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

Propyl dimethylcarbamate exerts its effects primarily through the inhibition of cholinesterase enzymes. It forms a reversible complex with the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, resulting in prolonged nerve impulses . The molecular targets include acetylcholinesterase and butyrylcholinesterase enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Butyl carbamate

Uniqueness

Propyl dimethylcarbamate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to methyl and ethyl carbamates, this compound has a longer alkyl chain, which can enhance its lipophilicity and ability to penetrate biological membranes .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its synthesis, reactivity, and biological activity make it a valuable tool in scientific research and industrial applications. Understanding its properties and mechanisms of action can lead to the development of new compounds and technologies.

Properties

CAS No.

6154-16-1

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

propyl N,N-dimethylcarbamate

InChI

InChI=1S/C6H13NO2/c1-4-5-9-6(8)7(2)3/h4-5H2,1-3H3

InChI Key

ZXQJLRQAYKMYDN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)N(C)C

Origin of Product

United States

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